4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

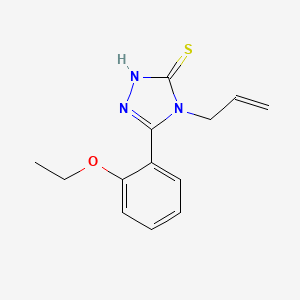

4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS: 41470-59-1; molecular formula: C₁₃H₁₅N₃OS) is a heterocyclic compound featuring a triazole core substituted with an allyl group at position 4, a 2-ethoxyphenyl moiety at position 5, and a thiol (-SH) group at position 2.

Properties

IUPAC Name |

3-(2-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-3-9-16-12(14-15-13(16)18)10-7-5-6-8-11(10)17-4-2/h3,5-8H,1,4,9H2,2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEWTVPUSXZQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NNC(=S)N2CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323708 | |

| Record name | 3-(2-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808646 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

725705-51-1 | |

| Record name | 3-(2-ethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound. The reaction conditions often include refluxing the mixture in a suitable solvent, such as ethanol or acetonitrile, for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids. Common reagents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) . Oxidation pathways are critical for modifying reactivity and stability.

Mechanism :

-

Disulfide formation : Two thiol groups oxidize to a disulfide bridge (S-S).

-

Sulfonic acid formation : Further oxidation converts the thiol to a sulfonic acid (-SO₃H).

Reduction Reactions

The thiol group can be reduced to a sulfide (-SH → -S⁻) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reduction alters the compound’s electronic properties and reactivity.

Relevance :

-

Functional group modification : Facilitates further derivatization (e.g., S-alkylation).

-

Biological implications : Reduced thiols may exhibit altered antimicrobial or anticancer activity.

Substitution Reactions

The allyl group at position 4 is susceptible to nucleophilic substitution. Halogens or other nucleophiles (e.g., amines, alcohols) can replace the allyl moiety under appropriate conditions.

Examples :

-

Halogenation : Substitution with iodine or bromine.

-

Amination : Reaction with ammonia or amines to form amino derivatives.

Antimicrobial Activity

While specific data for this compound is limited, analogous 1,2,4-triazole derivatives exhibit potent antimicrobial effects. For example, 5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives show activity against Staphylococcus aureus (MIC: 31.25 μg/mL) and Pseudomonas aeruginosa (MIC: 31.25 μg/mL) .

Typical MIC Range for Triazole Derivatives :

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15–50 |

| Escherichia coli | 30–100 |

| Pseudomonas aeruginosa | 25–60 |

| Candida albicans | 40–80 |

(Adapted from analogous triazole derivatives) .

Spectroscopic Characterization

The compound’s structure is confirmed via:

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. The synthesis of 4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been explored for its potential as an antifungal and antibacterial agent. The presence of the thiol group is particularly relevant as thiols are known to enhance the efficacy of antimicrobial compounds by disrupting microbial cell membranes or interfering with metabolic processes.

Anticancer Potential

The compound's mechanism of action may also extend to anticancer applications. Triazoles have been studied for their ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies on similar compounds have shown promising results in inducing apoptosis in cancer cells, suggesting that this compound could be investigated further for its anticancer properties.

Pesticidal Properties

The biological activity of this compound makes it a candidate for use in agriculture as a pesticide or herbicide. Triazole derivatives have been noted for their effectiveness against various plant pathogens. The compound's ability to inhibit fungal growth could be leveraged to develop new agricultural treatments that are less harmful to the environment compared to traditional pesticides.

Development of New Materials

In materials science, the unique properties of this compound can be utilized in the synthesis of new materials with specific functionalities. For instance, its potential as a ligand in coordination chemistry could lead to the development of novel metal complexes with applications in catalysis or sensor technology.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Methoxy group instead of ethoxy | Different solubility and reactivity |

| 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Chlorine substituent | Enhanced antimicrobial activity due to halogen |

| 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Fluorine substituent | Increased lipophilicity affecting membrane penetration |

Mechanism of Action

The mechanism of action of 4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below highlights key structural differences between 4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol and analogous compounds:

Key Observations :

- Electron-donating groups (e.g., ethoxy in the target compound, -NH₂ in AT) enhance antioxidant activity by stabilizing radical intermediates . In contrast, electron-withdrawing groups (e.g., nitro, Cl) reduce antioxidant capacity but may improve antimicrobial or anticancer properties due to increased electrophilicity .

Anticancer Potential

- FQTT Derivatives: Furfuryl-quinoline-triazole-thiol analogs (e.g., VM25, IC₅₀ = 14.4 µM) induce EGFR degradation via weak kinase inhibition and proteasomal targeting, leading to cancer cell detachment .

- However, the lack of a quinoline moiety likely reduces proteasomal degradation efficacy .

Antioxidant Activity

- AT (4-amino-5-phenyl analog): Exhibits strong DPPH radical scavenging (IC₅₀ = ~5.84 µg/mL) due to electron-donating -NH₂ and -SH groups .

- Target Compound : The ethoxy group (-OCH₂CH₃) may similarly stabilize radicals, but the absence of -NH₂ could reduce activity compared to AT .

Antimicrobial Properties

- 3-Chlorophenyl Derivatives : Show moderate activity against bacteria (e.g., S. aureus) and fungi, attributed to the electrophilic Cl substituent enhancing membrane disruption .

- Target Compound: Limited data, but the ethoxy group’s hydrophobicity might improve penetration into microbial membranes.

Physico-Chemical Properties

| Property | Target Compound | 4-amino-5-phenyl Analog (AT) | FQTT Derivatives (VM25) |

|---|---|---|---|

| Molecular Weight | 261.35 g/mol | 207.25 g/mol | ~450–500 g/mol (varies) |

| Solubility | Likely low (hydrophobic) | Moderate (polar -NH₂) | Low (bulky substituents) |

| Stability | Stable at room temp | Sensitive to oxidation | Stable with proper storage |

| Safety Profile | Potential irritant (SH) | Low toxicity (reported) | Moderate cytotoxicity (IC₅₀) |

Notes:

- Thiol (-SH) groups in all compounds pose reactivity risks (e.g., irritancy) .

Biological Activity

4-Allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 725705-51-1) is a member of the triazole family, known for its diverse biological activities. This compound has garnered interest due to its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃OS

- Molecular Weight : 261.34 g/mol

- CAS Number : 725705-51-1

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. A study evaluating various S-substituted derivatives of 1,2,4-triazole-3-thiols found that at a concentration of 125 µg/mL, the synthesized compounds showed activity against several pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 µg/mL for these strains .

| Pathogen | MIC (µg/mL) | MBCK (µg/mL) |

|---|---|---|

| Escherichia coli | 31.25 | 62.5 |

| Staphylococcus aureus | 62.5 | 125 |

| Pseudomonas aeruginosa | 31.25 | 62.5 |

| Candida albicans | 62.5 | 125 |

The structure–activity relationship (SAR) analysis indicated that variations in substituents on the sulfur atom did not significantly alter the antimicrobial efficacy among derivatives .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. In a study assessing the cytotoxic effects of various triazole compounds on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, certain derivatives exhibited enhanced cytotoxicity compared to standard treatments . The most active compounds demonstrated selective toxicity towards cancer cells while sparing normal cells.

Case Study 1: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted on a series of synthesized triazole derivatives, including this compound. The results indicated that these compounds possess good to moderate activity against various microorganisms, with notable efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 2: Structure–Activity Relationship Analysis

An investigation into the SAR of triazole compounds revealed that electron-donating groups significantly enhance antibacterial and antifungal activities. For instance, compounds with alkyl substituents showed improved activity profiles compared to those with electron-withdrawing groups . This finding underscores the importance of molecular modifications in optimizing biological activity.

Q & A

Q. Optimization Strategies :

- Use polar aprotic solvents (DMF) to enhance alkylation efficiency.

- Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1).

- Adjust pH to 8–9 during cyclization to minimize side products .

Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Basic Research Question

A multi-technique approach is critical:

- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., allyl protons at δ 5.1–5.8 ppm, ethoxy group at δ 1.3–1.5 ppm) .

- LC-MS : Verify molecular ion peaks ([M+H]⁺ expected at m/z 290–300) and assess purity (>95%) .

- FT-IR : Identify thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

How can computational methods like DFT be applied to predict the reactivity and electronic properties of this triazole-thiol derivative?

Advanced Research Question

Density Functional Theory (DFT) provides insights into:

- Electrophilicity : Calculate Fukui indices to identify reactive sites (e.g., sulfur in thiol group) for nucleophilic attacks .

- HOMO-LUMO Gaps : Predict charge transfer interactions (e.g., gaps <3 eV suggest high reactivity) .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions (e.g., ethanol vs. DMSO) .

Q. Methodology :

- Optimize geometry at B3LYP/6-31G(d) level.

- Compare computed NMR/IR spectra with experimental data to validate models .

What strategies are recommended for analyzing contradictory data in biological activity studies of structurally similar triazole-thiol derivatives?

Advanced Research Question

Contradictions often arise from substituent effects or assay variability. Mitigation strategies include:

- Comparative SAR Analysis : Systematically vary substituents (e.g., allyl vs. phenyl groups) and correlate with activity trends .

- Dose-Response Curves : Use IC₅₀/EC₅₀ values to quantify potency discrepancies across studies .

- Control Experiments : Replicate assays under standardized conditions (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) .

Example : Fluorophenyl derivatives show higher antimicrobial activity than chlorophenyl analogs due to enhanced membrane permeability .

How to design experiments to evaluate the enzyme inhibitory potential of this compound, considering recent findings in triazole-thiol derivatives?

Advanced Research Question

Focus on target enzymes (e.g., cyclooxygenase-2 or α-glucosidase):

Enzyme Assays :

- Use spectrophotometric methods (e.g., inhibition of p-nitrophenyl-α-D-glucopyranoside hydrolysis for α-glucosidase) .

- Include positive controls (e.g., acarbose for α-glucosidase).

Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

Molecular Docking : Map binding interactions using AutoDock Vina (PDB ID: 1XOS for α-glucosidase) .

Q. Key Parameters :

- IC₅₀ values <100 µM indicate high potency.

- Validate with in silico ADME predictions (e.g., Lipinski’s Rule of Five) .

What are the challenges in establishing structure-activity relationships (SAR) for triazole-thiol derivatives with varying substituents, and how can they be addressed?

Advanced Research Question

Challenges :

Q. Solutions :

- QSAR Modeling : Use Hammett constants (σ) to correlate substituent electronic effects with activity .

- Crystallography : Resolve X-ray structures to visualize substituent conformations .

- Solubility Studies : Measure logP values to balance lipophilicity and bioavailability .

Example : Allyl groups improve membrane permeability compared to methoxy substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.